molecular formula C58H73N13O21S2 B1668201 Ceruletide CAS No. 17650-98-5

Ceruletide

Cat. No. B1668201
CAS RN: 17650-98-5
M. Wt: 1352.4 g/mol
InChI Key: YRALAIOMGQZKOW-HYAOXDFASA-N
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Description

Ceruletide, also known as Caerulein, is a decapeptide similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin . It exerts stimulatory effects on the gastric, biliary, and pancreatic secretion, as well as on certain smooth muscles .


Synthesis Analysis

The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Ceruletide is a decapeptide, originating from the skin of a tropical frog, and is many times more potent than cholecystokinin (CCK) in a number of assays .


Molecular Structure Analysis

Ceruletide is a decapeptide comprising 5-oxoprolyl, glutamyl, aspartyl, O-sulfotyrosyl, threonyl, glycyl, tryptopyl, methionyl, aspartyl and phenylalaninamide residues in sequence .


Chemical Reactions Analysis

Many of the Ceruletide effects on both smooth muscle and secretion are mediated by peripheral mechanisms of action . Subcutaneously administered Ceruletide led to behavioral changes, catalepsy, ptosis, and reduction of locomotor activity (sedation), suggesting a central mechanism of action .


Physical And Chemical Properties Analysis

Ceruletide has a molecular weight of 1352.4 g/mol and a chemical formula of C58H73N13O21S2 .

Scientific Research Applications

Biliary Colic Treatment

Ceruletide, derived from the skin of an Australian frog, shows promise in treating biliary colic. A double-blind, placebo-controlled experiment with 60 subjects experiencing biliary colic pain demonstrated ceruletide's effectiveness in alleviating symptoms (Pardo, Celotti, & de Paolis, 1984).

Psychiatric Applications

Although ceruletide has been explored for its potential benefits in schizophrenia treatment, results from a double-blind study involving 17 chronic schizophrenic patients showed few significant differences between ceruletide and placebo treatments (Mattes, Hom, Rochford, & Orlosky, 1985).

Diagnostic and Therapeutic Uses

Ceruletide has been utilized in radiological diagnosis of the gallbladder, biliary system, and digestive tract disorders. It's also applied in studying exocrine pancreatic function and treating postoperative paralytic ileus and intestinal hypotony/atony. Its potential in analgesic and antipsychotic applications is under investigation (Castiglione, 1983).

Neurological Research

Ceruletide has been evaluated for its effects on involuntary movement disorders, particularly chorea. A study noted a brief reduction of choreic movement after administration, suggesting an influence on the central dopamine system (Hashimoto & Yanagisawa, 1990).

Effects on Central Nervous System

Research exploring ceruletide's impact on the human central nervous system showed that while it had no effect on sleep, it attenuated stimulus-induced cortical arousal (Pietrowsky, Fehm, Er, Bathelt, & Born, 1990).

Influence on Dopamine Release

Ceruletide has been shown to suppress endogenous dopamine release via the vagal afferent system, indicating its potential impact on neurotransmitter regulation in the brain (Hamamura, Kazahaya, & Otsuki, 1989).

Neuroprotection in Cerebral Ischemia

A study on Mongolian gerbils revealed ceruletide's neuroprotective action against cerebral ischemia, indicating its potential efficacy in neurodegenerative diseases (Eigyo et al., 1992).

Future Directions

Ceruletide has been suggested as a non-opioid strategy for the control of cancer-related pain . Additionally, a combination therapy of Ceruletide and Alpha-1 Antitrypsin has been proposed for the treatment of ischemic stroke .

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRALAIOMGQZKOW-HYAOXDFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N13O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040434
Record name Caerulein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceruletide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.16e-02 g/L
Record name Ceruletide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them.
Record name Ceruletide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Product Name

Ceruletide

CAS RN

17650-98-5
Record name Ceruletide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceruletide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caerulein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERULETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceruletide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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